4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
the general approach involves the use of flow chemistry techniques to ensure safety and efficiency during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature.
Substitution: Various electrophiles, acidic or basic conditions depending on the electrophile.
Major Products
Oxidation: this compound.
Reduction: 4-Methyl-2-(4-aminophenyl)oxazole-5-carboxylic acid.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Potential use in the development of new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-oxazolecarboxylic acid .
- Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate .
- Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate .
Uniqueness
4-Methyl-2-(4-nitrophenyl)oxazole-5-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C11H8N2O5 |
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Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)18-10(12-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI Key |
XFNBEWPOCVXOFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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